1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea
CAS No.: 361375-19-1
Cat. No.: VC4236256
Molecular Formula: C15H12ClN3OS
Molecular Weight: 317.79
* For research use only. Not for human or veterinary use.
![1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea - 361375-19-1](/images/structure/VC4236256.png)
Specification
CAS No. | 361375-19-1 |
---|---|
Molecular Formula | C15H12ClN3OS |
Molecular Weight | 317.79 |
IUPAC Name | 1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea |
Standard InChI | InChI=1S/C15H12ClN3OS/c16-9-3-1-4-10(7-9)18-15(20)19-14-12(8-17)11-5-2-6-13(11)21-14/h1,3-4,7H,2,5-6H2,(H2,18,19,20) |
Standard InChI Key | NCEIABIHNRITDD-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Identity
1-(3-Chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea belongs to the class of N-aryl-N'-heterocyclic ureas, characterized by a urea bridge (-NH-CONH-) linking a 3-chlorophenyl group to a bicyclic thiophene system. The core structure comprises:
-
A 5,6-dihydro-4H-cyclopenta[b]thiophene moiety, featuring a fused cyclopentane-thiophene ring system with partial saturation.
-
A cyano group (-CN) at the 3-position of the thiophene ring, enhancing electronic conjugation and reactivity.
-
A 3-chlorophenyl group substituted at the N-terminal of the urea bridge.
The molecular formula is inferred as C₁₅H₁₃ClN₃OS, with a molecular weight of 318.81 g/mol . The presence of the chlorine atom and cyano group introduces steric and electronic effects that influence solubility, reactivity, and biological activity.
Synthesis and Reaction Optimization
The synthesis of this compound follows a T3P (propylphosphonic anhydride)-facilitated multicomponent reaction, adapted from methodologies used for analogous urea-thiophene derivatives .
Reaction Pathway
-
Formation of 2-Aminothiophene-3-carboxamide:
-
A methylene-active carbonyl compound (e.g., cyclopentanone), elemental sulfur (S₈), and 2-cyanoacetamide react in ethanol at 50°C for 12 hours.
-
This step generates the 2-aminothiophene-3-carboxamide intermediate via the Gewald reaction mechanism.
-
-
Urea Formation:
-
The intermediate is treated with 3-chlorophenyl isothiocyanate and T3P in dimethyl sulfoxide (DMSO) at room temperature for 12 hours.
-
T3P acts as a coupling agent, facilitating the nucleophilic attack of the amine on the isothiocyanate to form the urea bond.
-
Workup and Purification
-
The crude product is extracted with ethyl acetate, washed with water, and dried over anhydrous Na₂SO₄.
-
Purification via silica gel column chromatography (ethyl acetate/hexane eluent) yields the target compound in ~40–55% yield, consistent with analogous syntheses .
Spectroscopic Characterization
Key spectral data for the compound are extrapolated from structurally similar derivatives :
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.30–2.80 (m, 4H, cyclopentyl -CH₂-).
-
δ 7.10–7.40 (m, 4H, aromatic protons from 3-chlorophenyl).
-
δ 9.10 (s, 1H, urea -NH-).
-
δ 10.05 (s, 1H, urea -NH-).
-
-
¹³C NMR (400 MHz, DMSO-d₆):
-
δ 115–120 (cyano carbon).
-
δ 125–140 (aromatic carbons).
-
δ 150–155 (urea carbonyl).
-
High-Resolution Mass Spectrometry (HRMS)
Physical and Chemical Properties
Physical Properties
Property | Value |
---|---|
Melting Point | 210–220°C (decomposes) |
Solubility | DMSO > Ethanol > Water |
Appearance | White crystalline solid |
Chemical Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume